Uvaol

Übersicht

Beschreibung

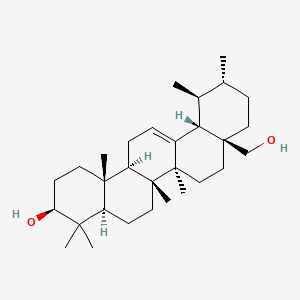

Uvaol ist ein natürliches pentazyklisches Triterpen, das häufig in Oliven und nativem Olivenöl vorkommt. Es ist bekannt für seine vielfältigen pharmakologischen Eigenschaften, darunter entzündungshemmende, antioxidative und krebshemmende Wirkungen . This compound wurde auf seine potenziellen Vorteile bei der Wundheilung, Krebsbehandlung und anderen medizinischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Uvaol wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege. Es verbessert die Migration von Fibroblasten und Endothelzellen durch Aktivierung der Proteinkinase A- und p38-Mitogen-aktivierten Protein-Kinase-Signalwege . In Krebszellen induziert this compound einen Zellzyklusarrest und Apoptose durch Herunterregulierung des AKT/Phosphoinositid-3-Kinase-Signalwegs und Reduzierung der reaktiven Sauerstoffspezies .

Wirkmechanismus

Target of Action

Uvaol, a natural pentacyclic triterpene found in olives and virgin olive oil, primarily targets fibroblasts and endothelial cells . It has been shown to have a significant effect on these cells, enhancing their migration . In the context of cancer, this compound has demonstrated selective cytotoxic effects on HepG2 cells, a human hepatocarcinoma cell line .

Mode of Action

This compound interacts with its targets, fibroblasts and endothelial cells, by enhancing their migration . This interaction involves the PKA and p38-MAPK signaling pathways in endothelial cells . In fibroblasts, only the pka pathway is involved . In HepG2 cells, this compound exhibits a clear and selective anticancer activity supported by a significant anti-migratory capacity .

Biochemical Pathways

The effects of this compound on cell migration involve the PKA and p38-MAPK signaling pathways in endothelial cells . In HepG2 cells, this compound induces cell arrest in the G0/G1 phase, increases the rate of cell apoptosis, and down-regulates the AKT/PI3K signaling pathway .

Result of Action

This compound has been shown to positively affect the behavior of fibroblasts and endothelial cells, potentially promoting cutaneous healing . It enhances the migration of these cells and improves the protein synthesis of fibronectin and laminin in fibroblasts . In HepG2 cells, this compound has a clear and selective anticancer activity, supported by a significant anti-migratory capacity and a significant increase in the expression of HSP-60 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can enhance the activity of this compound. A study showed that the combination of this compound with other compounds exhibited enhanced activity against Leishmania tropica . .

Biochemische Analyse

Biochemical Properties

Uvaol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the pro-inflammatory ERK/STAT3 axis in both inflamed colonic tissues and macrophages . This interaction plays a crucial role in its anti-inflammatory effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In HepG2 cells, a human hepatocarcinoma cell line, this compound has been shown to have a clear and selective anticancer activity, supported by a significant anti-migratory capacity . In fibroblasts and endothelial cells, this compound enhances their migration, potentially promoting cutaneous healing .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces cell arrest in the G0/G1 phase, increases the rate of cell apoptosis, and reduces reactive oxygen species (ROS) levels in HepG2 cells . These effects are supported by a decrease in the expression of the anti-apoptotic protein Bcl2, an increase in the expression of the pro-apoptotic protein Bax, and a down-regulation of the AKT/PI3K signaling pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to reduce mRNA expression and production of pro-inflammatory cytokines and mediators in LPS-stimulated RAW264.7 macrophage cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to attenuate disease activity index (DAI), colon shortening, colon injury, and colonic myeloperoxidase activity in DSS-induced colitis mice .

Subcellular Localization

It has been shown to affect the PKA and p38-MAPK signaling pathway in endothelial cells but not in fibroblasts , suggesting that it may be localized in specific compartments or organelles where these signaling pathways are active.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Uvaol kann durch Extraktion aus Olivenöl synthetisiert werden. Der Prozess beinhaltet Verseifung, Methylierung und Trennung der Komponentenfettsäuremethylester durch hochauflösende Gaschromatographie mit einem Flammenionisationsdetektor . Es wurde festgestellt, dass die Verwendung der Fest-Flüssig-Extraktion gefolgt von der Festphasenextraktion zur Bestimmung der Konzentration von this compound in Olivenöl effektiv ist .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus Olivenblättern und -zweigen unter Verwendung von Lösungsmitteln mit zunehmender Polarität, wie z. B. Cyclohexan, Dichlormethan und Ethylacetat . Die extrahierten Verbindungen werden dann mittels Hochleistungsflüssigkeitschromatographie und Massenspektrometrie gereinigt und analysiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Uvaol durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, z. B. bei bestimmten Temperaturen und pH-Werten, um die gewünschten Ergebnisse zu erzielen .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind verschiedene Derivate mit verbesserten biologischen Aktivitäten . Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen in der Medizin und anderen Bereichen untersucht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Erythrodiol: Ein weiteres pentazyklisches Triterpen, das in Olivenöl vorkommt und ähnliche pharmakologische Eigenschaften aufweist.

Oleanolsäure: Eine Triterpenoidverbindung mit entzündungshemmenden und krebshemmenden Wirkungen.

Ursolsäure: Bekannt für ihre antioxidativen und entzündungshemmenden Wirkungen.

Einzigartigkeit von Uvaol

This compound ist einzigartig in seiner Fähigkeit, die Wundheilung zu verbessern, indem es die Migration von Fibroblasten und Endothelzellen fördert . Seine selektive Antikrebsaktivität in Hepatozellkarzinomzellen unterscheidet es ebenfalls von anderen ähnlichen Verbindungen .

Eigenschaften

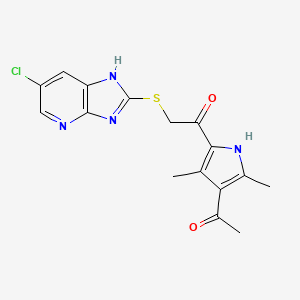

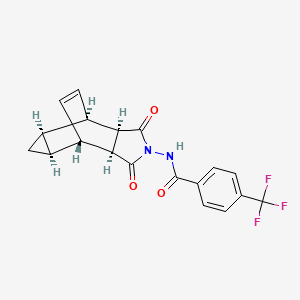

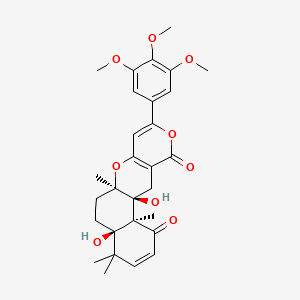

IUPAC Name |

(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUARCIYIVXVTAE-ZAPOICBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uvaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

545-46-0 | |

| Record name | Uvaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uvaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urs-12-ene-3β,28-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UVAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uvaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.